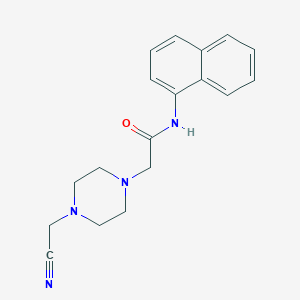
2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyanomethyl group and an acetamide linkage to a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethylating agents.
Acetamide Linkage Formation: The acetamide linkage is formed by reacting the piperazine derivative with naphthalene-1-yl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the naphthalene moiety.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the cyanomethyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and cyanomethylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Investigated for its potential as an alpha1-adrenergic receptor ligand.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Studied as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of a piperazine ring, cyanomethyl group, and naphthalene moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)piperazin-1-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H20N4O/c19-8-9-21-10-12-22(13-11-21)14-18(23)20-17-7-3-5-15-4-1-2-6-16(15)17/h1-7H,9-14H2,(H,20,23) |
InChI Key |
NGCQFNVBVATPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11083889.png)

![7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11083908.png)
![N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide](/img/structure/B11083914.png)
![N-methyl-3-[3-(methylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B11083925.png)
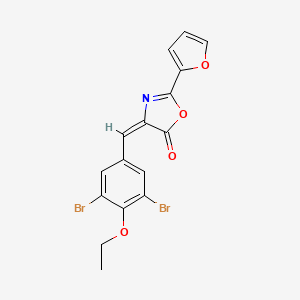
![(2E)-2-cyano-N-(3-methoxypropyl)-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B11083933.png)
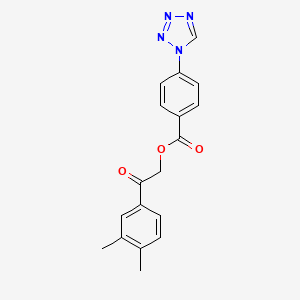
![N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11083949.png)
![Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-](/img/structure/B11083955.png)
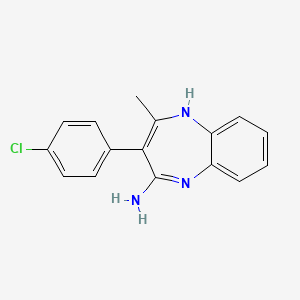
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide](/img/structure/B11083964.png)
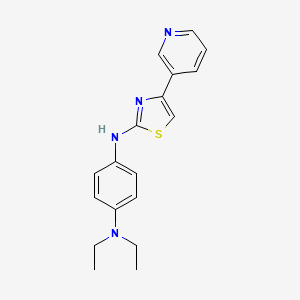
![4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11083969.png)
